1H-Imidazole, 1-(cyclopropylmethyl)-2-methyl-4-nitro-

CAS No.: 135009-59-5

Cat. No.: VC8372192

Molecular Formula: C8H11N3O2

Molecular Weight: 181.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 135009-59-5 |

|---|---|

| Molecular Formula | C8H11N3O2 |

| Molecular Weight | 181.19 g/mol |

| IUPAC Name | 1-(cyclopropylmethyl)-2-methyl-4-nitroimidazole |

| Standard InChI | InChI=1S/C8H11N3O2/c1-6-9-8(11(12)13)5-10(6)4-7-2-3-7/h5,7H,2-4H2,1H3 |

| Standard InChI Key | ZZGKOVOHQKBJLD-UHFFFAOYSA-N |

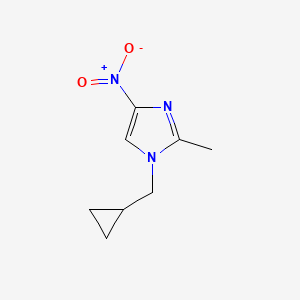

| SMILES | CC1=NC(=CN1CC2CC2)[N+](=O)[O-] |

| Canonical SMILES | CC1=NC(=CN1CC2CC2)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

1H-Imidazole, 1-(cyclopropylmethyl)-2-methyl-4-nitro- (IUPAC name: 1-(cyclopropylmethyl)-2-methyl-4-nitro-1H-imidazole) has the molecular formula C₈H₁₀N₄O₂ and a molecular weight of 194.20 g/mol. Its structure consists of a five-membered imidazole ring with substituents at three positions:

-

N-1: Cyclopropylmethyl group, introducing steric bulk and potential metabolic stability.

-

C-2: Methyl group, contributing to lipophilicity and electronic modulation.

-

C-4: Nitro group (-NO₂), a strong electron-withdrawing moiety that enhances reactivity and influences redox properties.

The cyclopropylmethyl group is notable for its rigid, non-planar geometry, which may reduce conformational flexibility and improve target binding selectivity. The nitro group’s position at C-4 aligns with patterns observed in antimicrobial and anticancer agents, where nitroimidazoles act as prodrugs under hypoxic conditions .

Synthetic Pathways and Optimization

Key Challenges and Solutions

-

Regioselectivity: Nitration at C-4 over C-5 can be achieved using directing groups or protective strategies.

-

Cyclopropylmethyl Stability: The cyclopropyl ring is prone to ring-opening under acidic conditions; thus, mild reaction environments are critical.

-

Purification: Column chromatography with silica gel and ethyl acetate/hexane gradients (3:7 to 1:1) is effective for isolating the target compound.

Physicochemical Properties

Experimental data for this specific compound are scarce, but properties can be extrapolated from structurally related nitroimidazoles (Table 1) .

Table 1: Estimated Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 194.20 g/mol |

| Density | 1.35–1.45 g/cm³ (predicted) |

| LogP (Partition Coefficient) | 1.2–1.8 (calculated) |

| Aqueous Solubility | <0.1 mg/mL (pH 7.4) |

| Melting Point | 120–140°C (estimated) |

The nitro group’s electron-withdrawing nature reduces basicity compared to unsubstituted imidazoles, with a predicted pKa of ~4.5 for the imidazole NH. The cyclopropylmethyl group enhances lipophilicity, potentially improving blood-brain barrier permeability.

Biological Activity and Mechanism

While direct biological studies on 1-(cyclopropylmethyl)-2-methyl-4-nitro-1H-imidazole are unavailable, nitroimidazoles are well-documented for their:

-

Antimicrobial Activity: Nitro groups undergo enzymatic reduction in anaerobic pathogens, generating cytotoxic radicals that damage DNA .

-

Anticancer Potential: Hypoxia-selective toxicity via nitroreductase-mediated activation, as seen in analogs like benznidazole .

-

Enzyme Inhibition: Interaction with heme-containing proteins (e.g., cytochrome P450) due to nitro group redox cycling.

Hypothetical Mechanism:

Under hypoxic conditions, cellular nitroreductases reduce the nitro group to reactive intermediates (e.g., nitroso, hydroxylamine), which alkylate DNA or inhibit essential enzymes. The cyclopropylmethyl group may enhance cellular uptake or modulate substrate specificity .

Applications in Drug Discovery

Antimicrobial Development

Nitroimidazoles are cornerstone agents for anaerobic infections (e.g., Clostridium difficile). The cyclopropylmethyl substituent could mitigate resistance mechanisms by altering drug-target interactions .

Cancer Therapeutics

Nitroimidazoles serve as hypoxia-activated prodrugs. The methyl and cyclopropylmethyl groups in this compound may improve tumor penetration and reduce off-target toxicity .

Chemical Biology Probes

The nitro group’s fluorescence-quenching properties could enable its use in imaging hypoxia or redox states in cellular models.

Future Research Directions

-

Synthetic Optimization: Explore greener solvents (e.g., ethanol/water mixtures) and catalytic methods to improve yield.

-

In Vitro Profiling: Assess antimicrobial activity against Gram-positive anaerobes and hypoxia-selective cytotoxicity in cancer cell lines.

-

ADMET Studies: Evaluate pharmacokinetics, including CYP450 inhibition and plasma protein binding.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume